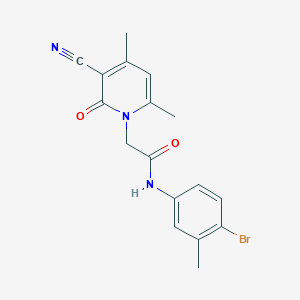

![molecular formula C14H18N2O2S B2969402 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea CAS No. 2097859-29-3](/img/structure/B2969402.png)

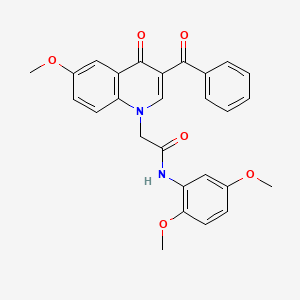

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and furan are both five-membered heterocyclic compounds, with thiophene containing a sulfur atom and furan containing an oxygen atom. They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for example, have been used in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including condensation reactions . The specific reactions would depend on the substituents present in the compound.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

Research on the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene as core components illustrates the compound's versatility in creating complex chemical structures. For instance, the condensation reactions involving derivatives of furan and thiophene with nitro-substituted CH acids lead to the formation of geminally activated nitro dienes, showcasing the compound's utility in synthetic organic chemistry (Baichurin et al., 2019).

Photoinduced Oxidative Annulation

A study demonstrates the use of furan and thiophene derivatives in photoinduced oxidative annulation, leading to the creation of highly functionalized polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants (Zhang et al., 2017).

Applications in Dye-Sensitized Solar Cells

The impact of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells is significant. Derivatives with furan as a conjugated linker showed enhanced solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).

Chemical Reactivity Studies

Research on the ethynylation of pyrroles with furan and thiophene derivatives in an Al2O3 medium reveals insights into the relative reactivity of these heterocycles. This study contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes (Sobenina et al., 2014).

Computational and Antibacterial Studies

Computational and experimental studies on urea and thiourea derivatives related to the compound have shown potential antibacterial and antifungal activities. These studies not only provide insights into the compound's biological applications but also emphasize the importance of computational chemistry in predicting chemical properties and biological activities (Alabi et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10(2)16-14(17)15-8-12(11-5-7-19-9-11)13-4-3-6-18-13/h3-7,9-10,12H,8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYCAVPHKHBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)

![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)

![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)

![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)